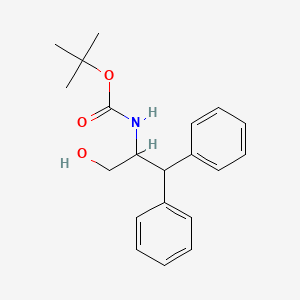

2-(Boc-amino)-3,3-diphenyl-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is an organic compound with the molecular formula C20H25NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propane backbone. This compound is often used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3,3-diphenyl-1-propanol typically involves the reaction of tert-butyl carbamate with 3-hydroxy-1,1-diphenylpropan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk materials. Continuous flow reactors and automated purification systems are often employed to streamline the production process .

化学反応の分析

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine. Its removal under acidic conditions is a critical reaction:

-

Reagents/Conditions : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

-

Product : 2-Amino-3,3-diphenyl-1-propanol.

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol.

This deprotected amine is pivotal for subsequent reactions, such as peptide coupling or alkylation .

Oxidation of the Alcohol Group

The secondary alcohol can be oxidized to a ketone under controlled conditions:

-

Reagents/Conditions : Pyridinium chlorochromate (PCC) in dichloromethane or Swern oxidation (oxalyl chloride/DMSO).

-

Product : 2-(Boc-amino)-3,3-diphenyl-1-propanone.

-

Rationale : Mild oxidizing agents are preferred to avoid decomposition of the Boc group.

This ketone derivative is a versatile intermediate for further functionalization, such as Grignard additions .

Substitution Reactions

The hydroxyl group can undergo nucleophilic substitution after activation:

-

Activation : Conversion to a tosylate (TsCl/pyridine) or mesylate (MsCl/Et₃N).

-

Reagents : Sodium azide (NaN₃) for azide formation or potassium thioacetate (KSCOCH₃) for thioether synthesis.

-

Product : Substituted derivatives (e.g., 2-(Boc-amino)-3,3-diphenylpropyl azide).

These reactions enable diversification of the molecule’s functional groups .

Esterification and Etherification

The alcohol participates in ester and ether formation:

-

Esterification : Reaction with acetyl chloride (AcCl) or benzoyl chloride (BzCl) in the presence of a base (e.g., DMAP).

-

Etherification : Mitsunobu reaction with phenols or alcohols using DIAD and triphenylphosphine.

-

Product : Esters (e.g., 2-(Boc-amino)-3,3-diphenylpropyl acetate) or ethers (e.g., diphenylpropyl methyl ether).

These modifications enhance solubility or enable polymer conjugation .

Reductive Amination

After Boc deprotection, the free amine undergoes reductive amination:

-

Reagents/Condients : Aldehyde/ketone substrates with sodium cyanoborohydride (NaBH₃CN) in methanol.

-

Product : N-alkylated derivatives (e.g., 2-(Benzylamino)-3,3-diphenyl-1-propanol).

This reaction is key for synthesizing bioactive analogs in drug discovery .

Enantioselective Transformations

The chiral center at C2 allows for stereocontrolled reactions:

-

Catalysis : Chiral catalysts (e.g., Jacobsen’s catalyst) for epoxidation or asymmetric hydrogenation.

-

Application : Production of enantiopure intermediates for pharmaceuticals .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Boc Deprotection | HCl (g)/dioxane | Free amine | Peptide synthesis, alkylation |

| Alcohol Oxidation | PCC/CH₂Cl₂ | Ketone derivative | Ketone-based intermediates |

| Nucleophilic Substitution | TsCl, NaN₃/DMF | Azide or thioether analogs | Click chemistry, bioconjugation |

| Reductive Amination | NaBH₃CN, RCHO/MeOH | N-Alkylated amines | Drug candidate optimization |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Ether-linked derivatives | Polymer chemistry |

Mechanistic Insights and Challenges

-

Steric Hindrance : The diphenyl groups impede reactions at C3, necessitating elevated temperatures or prolonged reaction times.

-

Boc Stability : Strong bases or nucleophiles may cleave the Boc group unintentionally, requiring careful optimization.

科学的研究の応用

Pharmaceutical Synthesis

One of the primary applications of 2-(Boc-amino)-3,3-diphenyl-1-propanol is in the synthesis of pharmaceutical compounds. Its structure allows for the introduction of amino groups that are essential for biological activity. For instance, it can be used as an intermediate in the synthesis of various bioactive molecules.

Case Study: Synthesis of γ-Amino Alcohols

A notable application involves the asymmetric synthesis of γ-amino alcohols through copper-catalyzed hydroamination reactions. This method demonstrates the utility of this compound as a precursor for creating complex molecules with potential therapeutic effects .

Peptide Synthesis

The Boc protecting group facilitates the synthesis of peptides by allowing selective deprotection at specific stages during synthesis. This capability is crucial for constructing peptide chains with desired sequences and functionalities.

Chiral Auxiliary

Due to its chiral nature, this compound can serve as a chiral auxiliary in asymmetric synthesis. It helps to induce chirality in target molecules, which is vital for developing enantiomerically pure compounds used in pharmaceuticals.

Biological Evaluation

Recent studies have explored the biological activities associated with derivatives of this compound. These derivatives exhibit promising pharmacological properties that warrant further investigation.

Case Study: Inhibition Studies

Research has indicated that certain derivatives demonstrate inhibitory effects on specific enzymes relevant to disease mechanisms. For example, compounds derived from this compound have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease .

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound derivative A | 0.007 | AChE |

| This compound derivative B | 0.090 | AChE |

作用機序

The mechanism of action of 2-(Boc-amino)-3,3-diphenyl-1-propanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The hydroxy group and the carbamate moiety play crucial roles in its binding affinity and specificity .

類似化合物との比較

tert-Butyl N-(3-hydroxy-1-phenylpropan-2-yl)carbamate: This compound has a similar structure but with only one phenyl group.

tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate: This compound has a similar structure but with different substituents on the propane backbone.

Uniqueness: tert-Butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of two phenyl groups, which contribute to its distinct chemical and physical properties. These phenyl groups enhance its stability and reactivity, making it a valuable compound in various applications .

特性

分子式 |

C20H25NO3 |

|---|---|

分子量 |

327.4 g/mol |

IUPAC名 |

tert-butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23) |

InChIキー |

OGVCRJDQGBIHAG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

配列 |

X |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。